4-Nitrophenyl 4-hydroxy-1-piperidinecarboxylate
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Overview
Description
4-Nitrophenyl 4-hydroxy-1-piperidinecarboxylate is a chemical compound with the molecular formula C12H14N2O5 It is known for its unique structure, which includes a nitrophenyl group and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 4-hydroxy-1-piperidinecarboxylate typically involves the reaction of 4-nitrophenol with 4-hydroxy-1-piperidinecarboxylic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the esterification process. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating automated systems for precise control of reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl 4-hydroxy-1-piperidinecarboxylate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted piperidinecarboxylates.
Scientific Research Applications
4-Nitrophenyl 4-hydroxy-1-piperidinecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Nitrophenyl 4-hydroxy-1-piperidinecarboxylate involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, influencing cellular redox states. The piperidine ring may interact with various enzymes or receptors, modulating their activity. These interactions can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-hydroxypiperidine: Similar in structure but lacks the nitrophenyl group.
4-Nitrophenol: Contains the nitrophenyl group but lacks the piperidine ring.
4-Hydroxy-1-piperidinecarboxylic acid: Contains the piperidine ring but lacks the nitrophenyl group.
Uniqueness
4-Nitrophenyl 4-hydroxy-1-piperidinecarboxylate is unique due to the combination of the nitrophenyl group and the piperidine ring. This dual functionality allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound in scientific research .
Properties
CAS No. |
920966-47-8 |
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Molecular Formula |
C12H14N2O5 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
(4-nitrophenyl) 4-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C12H14N2O5/c15-10-5-7-13(8-6-10)12(16)19-11-3-1-9(2-4-11)14(17)18/h1-4,10,15H,5-8H2 |
InChI Key |
SHEVFHNYAMSUNN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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